2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one
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Overview
Description
2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one typically involves multi-step organic reactions. The starting materials often include 6-ethyl-4-methylquinazoline and appropriate amines. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce fully hydrogenated quinazoline derivatives.
Scientific Research Applications
2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-4-methylquinazoline: A simpler quinazoline derivative.
2-Aminoquinazoline: Another quinazoline compound with different substituents.
Quinazoline N-oxides: Oxidized derivatives of quinazolines.
Uniqueness
2-(6-Ethyl-4-methyl-quinazolin-2-ylamino)-7,8-dihydro-6H-quinazolin-5-one is unique due to its specific substitution pattern and the presence of both quinazoline and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H19N5O/c1-3-12-7-8-16-13(9-12)11(2)21-19(23-16)24-18-20-10-14-15(22-18)5-4-6-17(14)25/h7-10H,3-6H2,1-2H3,(H,20,21,22,23,24) |
InChI Key |
TYKGDFHXJNSOER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CCCC4=O)C |
Origin of Product |
United States |
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